2-(Dimethylamino)-5-methylbenzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-(dimethylamino)-5-methylbenzaldehyde |
InChI |
InChI=1S/C10H13NO/c1-8-4-5-10(11(2)3)9(6-8)7-12/h4-7H,1-3H3 |
InChI Key |
RCAZDYKIEASENU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C)C)C=O |
Origin of Product |
United States |
Chemical Reactivity and Advanced Derivatization of 2 Dimethylamino 5 Methylbenzaldehyde Scaffolds
Aldehyde Functional Group Transformations
The aldehyde group is a primary site for a variety of chemical reactions, allowing for the synthesis of a wide array of derivatives.
Condensation Reactions (e.g., Schiff Base Formation, Knoevenagel Condensation)
Schiff Base Formation: 2-(Dimethylamino)-5-methylbenzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction is typically catalyzed by a small amount of acid. For instance, the condensation of N,N-dimethylamino benzaldehyde (B42025) with aniline (B41778) and substituted anilines in ethanol, with a few drops of concentrated sulfuric acid, yields the corresponding azomethine compounds. nih.gov This transformation is a versatile method for introducing new functionalities and has been used in the synthesis of compounds with various biological activities. nih.gov
Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl acetoacetate, in the presence of a basic catalyst. chemicalbook.com This reaction is a powerful tool for carbon-carbon bond formation, leading to the synthesis of α,β-unsaturated compounds. While specific studies on this compound are not abundant, the general reactivity of aromatic aldehydes in Knoevenagel condensations is well-established. For example, benzaldehyde and its derivatives react with malononitrile in the presence of a catalyst to produce benzylidenemalononitrile (B1330407) derivatives. wikipedia.orggoogle.com The presence of the electron-donating dimethylamino group is expected to influence the reaction rate and yield.
Table 1: Examples of Condensation Reactions with Substituted Benzaldehydes This table presents data for analogous compounds to illustrate the expected reactivity.
| Reactant 1 (Aldehyde) | Reactant 2 (Amine/Active Methylene) | Reaction Type | Product Type | Catalyst/Conditions |
|---|---|---|---|---|
| N,N-dimethylamino benzaldehyde | Aniline | Schiff Base Formation | Azomethine | Ethanol, H₂SO₄ (cat.) nih.gov |
| Benzaldehyde | Malononitrile | Knoevenagel Condensation | Benzylidenemalononitrile | Basic catalyst wikipedia.org |
| 4-Hydroxybenzaldehyde | Malononitrile | Knoevenagel Condensation | (4-hydroxybenzylidene)malononitrile | Microwave, Methanol (B129727) google.com |
Reduction Processes to Corresponding Alcohols
The aldehyde functional group of this compound can be readily reduced to a primary alcohol, yielding (2-(dimethylamino)-5-methylphenyl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its selectivity and ease of handling. chemscene.com The reduction is typically carried out in an alcoholic solvent. For example, various aldehydes can be reduced to their corresponding alcohols in high yield using sodium borohydride under ultrasonic irradiation. chemscene.com
Oxidation Processes to Carboxylic Acids
Oxidation of the aldehyde group in this compound leads to the formation of 2-(dimethylamino)-5-methylbenzoic acid. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are commonly employed for this purpose. The oxidation of substituted benzaldehydes to their corresponding benzoic acids using potassium permanganate in the presence of a phase transfer catalyst has been shown to be an efficient method, often providing high yields. The reaction conditions, such as pH and temperature, can significantly influence the outcome of the oxidation.
Acetalization Reactions
In the presence of an alcohol and an acid catalyst, this compound can be converted to an acetal. This reaction involves the nucleophilic addition of two equivalents of the alcohol to the carbonyl carbon. Acetal formation is a reversible process, and the removal of water is often necessary to drive the reaction to completion. This reaction is commonly used to protect the aldehyde group during other chemical transformations. For instance, the acetalization of 2-methylbenzaldehyde (B42018) with methanol in the presence of an acid catalyst has been studied to understand the reaction mechanism.
Aromatic Ring Functionalization
The substituents on the benzene (B151609) ring, the strongly activating dimethylamino group and the weakly activating methyl group, direct the position of further functionalization of the aromatic ring.
Electrophilic Aromatic Substitution Pathways
The dimethylamino group is a powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. The methyl group is also an activating group and an ortho-, para-director, albeit weaker than the dimethylamino group. In this compound, the positions ortho and para to the dimethylamino group are positions 3 and 6, and the position para to the methyl group is position 2 (which is already substituted).
Given the strong activating and directing effect of the dimethylamino group, electrophilic substitution is expected to occur primarily at the positions ortho and para to it. The position para to the dimethylamino group (position 6) is sterically unhindered. The position ortho to the dimethylamino group (position 3) is also a potential site for substitution. The aldehyde group is a deactivating group and a meta-director, which would direct incoming electrophiles to positions 3 and 5.
Considering the combined effects, electrophilic attack is most likely to occur at position 6, which is para to the strongly activating dimethylamino group and ortho to the weakly activating methyl group. Position 3 is also a possibility, being ortho to the dimethylamino group and meta to the aldehyde.
Nitration: The nitration of aromatic amines often requires careful control of reaction conditions to avoid oxidation and the formation of undesired byproducts. In strongly acidic media, the amino group can be protonated to form an anilinium ion, which is a meta-director. For example, the nitration of N,N-dimethyl-p-toluidine in sulfuric acid leads to the formation of a nitro compound. For this compound, nitration would likely introduce a nitro group at position 6.
Halogenation: Halogenation of anilines can be rapid and lead to multiple substitutions. To control the reaction and obtain mono-substituted products, the reactivity of the amino group is often attenuated by acetylation.
Friedel-Crafts Reactions: Friedel-Crafts reactions are generally not successful with anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic attack.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Predicted Major Product | Rationale |
|---|---|---|---|
| Nitration | NO₂⁺ | 2-(Dimethylamino)-5-methyl-6-nitrobenzaldehyde | The dimethylamino group is a strong ortho, para-director, directing the incoming electrophile to the para position (position 6). |
| Bromination | Br⁺ | 6-Bromo-2-(dimethylamino)-5-methylbenzaldehyde | Similar to nitration, the strong directing effect of the dimethylamino group favors substitution at position 6. |
Regioselective Functionalization Studies
The regioselectivity of functionalization reactions on the this compound ring is governed by the combined electronic and steric influences of the aldehyde, dimethylamino, and methyl groups. The dimethylamino group at the C2 position is a potent activating group that directs electrophilic substitution to its ortho (C3) and para (C6) positions. The methyl group at C5 is a weaker activating group, directing towards its ortho positions (C4, C6). Conversely, the aldehyde group is deactivating and directs incoming electrophiles to the meta position (C3).
The confluence of these effects results in a highly activated aromatic system with specific sites primed for functionalization. The C6 position is particularly activated due to the synergistic ortho-directing effect of the methyl group and the para-directing effect of the powerful dimethylamino group. The C4 position is activated by the ortho-directing effect of the methyl group, while the C3 position is influenced by both the ortho-directing dimethylamino group and the meta-directing aldehyde.
Recent advances in C-H functionalization have utilized transient directing groups to achieve high regioselectivity. nih.govacs.orgresearchgate.net In the case of this compound, the formation of a transient imine with a chiral amino acid or simple amine can direct a metal catalyst (e.g., Palladium or Iridium) to functionalize the C-H bond at the C3 position, ortho to the aldehyde. nih.govresearchgate.net This strategy allows for the selective introduction of various functionalities, including aryl groups, halogens, and amides, overcoming the inherent directing effects of the other ring substituents. nih.govacs.org
Table 1: Analysis of Regioselectivity for Electrophilic Aromatic Substitution
| Position on Ring | Influence of 2-N(CH₃)₂ Group | Influence of 5-CH₃ Group | Influence of 1-CHO Group | Overall Predicted Reactivity |
|---|---|---|---|---|
| C3 | Strongly Activating (ortho) | - | Activating (meta) | Highly Activated |
| C4 | - | Activating (ortho) | - | Activated |
| C6 | Strongly Activating (para) | Activating (ortho) | - | Very Highly Activated |
Formation of Complex Molecular Architectures
The aldehyde functionality of this compound serves as a key electrophilic center for the construction of elaborate molecular structures, particularly diverse heterocyclic and polycyclic systems.
Synthesis of Novel Heterocyclic Compounds (e.g., Pyridinethiones, Pyrimidinetriones)
The synthesis of pyrimidine-based heterocycles is readily achievable from this compound. The Biginelli reaction, a classic multicomponent condensation, provides a direct route to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs. wikipedia.org This reaction involves the acid-catalyzed cyclocondensation of the aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgnih.gov The electron-donating nature of the dimethylamino group can influence the reaction rate, often requiring specific catalytic conditions for optimal yield. orientjchem.orgnih.gov
While there are no direct one-pot syntheses for pyrimidinetriones from this aldehyde, multi-step sequences involving intermediates like those from the Biginelli reaction can be envisioned.
The synthesis of pyridinethiones can be approached through a preliminary Claisen-Schmidt condensation of this compound with a methyl ketone to form an α,β-unsaturated chalcone (B49325) intermediate. This intermediate can then undergo a cyclocondensation reaction with a reagent such as cyanothioacetamide in the presence of a base to yield the target 2-amino-3-cyanopyridine, which can be further converted to a pyridinethione.
Annulation and Cyclization Reactions for Polycyclic Systems
The presence of the amino group ortho to the aldehyde makes this compound an ideal substrate for the Friedländer annulation reaction to produce polycyclic quinoline (B57606) systems. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 2-aminoaryl aldehyde with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgresearchgate.net The reaction is typically catalyzed by either acid or base and proceeds through an initial aldol (B89426) or Schiff base formation, followed by cyclization and dehydration to form the quinoline ring. wikipedia.orgresearchgate.net This strategy allows for the fusion of a new six-membered nitrogen-containing ring onto the existing benzaldehyde scaffold.
Table 2: Representative Friedländer Annulation Reactions
| Ketone Reactant | Catalyst (Example) | Resulting Quinolone Structure |
|---|---|---|
| Acetone | p-Toluenesulfonic acid | 2,6-Dimethyl-8-(dimethylamino)quinoline |
| Cyclohexanone | Iodine | 1,2,3,4-Tetrahydro-7-methyl-9-(dimethylamino)acridine |
| Ethyl Acetoacetate | Yb(OTf)₃ | Ethyl 2,6-dimethyl-8-(dimethylamino)quinoline-3-carboxylate |
| Acetylacetone | KHSO₄ | 1-(2,6-Dimethyl-8-(dimethylamino)quinolin-3-yl)ethan-1-one |
Furthermore, cascade C-H annulation reactions catalyzed by transition metals like rhodium(III) can construct complex polycyclic systems such as dibenzo[a,f]quinolizinium salts from benzaldehydes, anilines, and alkynes in a one-pot protocol. nih.gov
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form complex products. nih.gov As previously mentioned, the Biginelli reaction stands out as a prime example of an MCR utilizing this compound. wikipedia.orgnih.gov This one-pot synthesis is notable for its atom economy and ability to rapidly generate molecular diversity. The reaction produces dihydropyrimidinones (DHPMs), which are valuable scaffolds in medicinal chemistry. nih.gov
Table 3: Biginelli Multicomponent Reaction
| Component 1 | Component 2 | Component 3 | Product Type | Example Product Name |
|---|---|---|---|---|
| This compound | Ethyl Acetoacetate | Urea | Dihydropyrimidinone (DHPM) | Ethyl 4-(2-(dimethylamino)-5-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| This compound | Ethyl Acetoacetate | Thiourea | Dihydropyrimidinethione | Ethyl 4-(2-(dimethylamino)-5-methylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
Other MCRs, such as the Ugi or Strecker reactions, could also employ this aldehyde. nih.gov For example, a Strecker-type reaction with an amine and a cyanide source would yield an α-aminonitrile, a versatile synthetic intermediate.
Investigating the Influence of Amino and Methyl Group Substituents on Reactivity
The reactivity of the this compound scaffold is profoundly dictated by the electronic and steric characteristics of its substituents.
The dimethylamino group at the C2 position is a powerful activating group. Its primary influence is a strong positive resonance effect (+R), where the nitrogen's lone pair of electrons is delocalized into the aromatic ring. This significantly increases the electron density of the ring, making it more nucleophilic and reactive towards electrophiles. This +R effect outweighs its weaker negative inductive effect (-I). Being ortho to the aldehyde, it also exerts a notable steric hindrance, which can influence the approach of reagents to both the aldehyde carbonyl and the C3 position of the ring.
The methyl group at the C5 position is a less potent, but still significant, activating group. It exerts a positive inductive effect (+I) and activates the ring through hyperconjugation.
The aldehyde group is an electron-withdrawing group through both a negative inductive (-I) and a negative resonance effect (-R). It deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position.
The interplay of these groups results in a highly electron-rich aromatic ring that is activated for electrophilic substitution, particularly at the C4 and C6 positions. The aldehyde carbonyl group itself is also affected; the strong electron-donating +R effect of the ortho-dimethylamino group increases electron density on the carbonyl carbon, which can decrease its electrophilicity compared to benzaldehydes bearing electron-withdrawing groups. This modulation of reactivity is critical in reactions like the Biginelli condensation, where electron-rich aldehydes may react slower than electron-poor ones. orientjchem.orgnih.gov
Table 4: Summary of Substituent Electronic and Steric Effects
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence | Steric Effect |
|---|---|---|---|---|---|---|
| -N(CH₃)₂ | C2 | -I (Weakly Withdrawing) | +R (Strongly Donating) | Strongly Activating | ortho, para | High (on C1-CHO and C3) |
| -CH₃ | C5 | +I (Donating) | Hyperconjugation (Donating) | Weakly Activating | ortho, para | Moderate |
| -CHO | C1 | -I (Withdrawing) | -R (Withdrawing) | Deactivating | meta | Moderate |
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 2-(Dimethylamino)-5-methylbenzaldehyde, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of its proton and carbon signals.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to each type of proton in the molecule. The aldehydic proton characteristically appears as a singlet in the downfield region, typically around 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons on the benzene (B151609) ring will present as a complex splitting pattern, influenced by their substitution pattern. The protons of the methyl group attached to the ring will resonate as a sharp singlet, generally between 2.2 and 2.5 ppm. The N,N-dimethyl group will also give rise to a singlet, typically in the range of 2.7-3.1 ppm. The precise chemical shifts and coupling constants are instrumental in confirming the substitution pattern on the aromatic ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aldehydic H | 9.5 - 10.5 | s (singlet) |
| Aromatic H | 6.8 - 7.5 | m (multiplet) |
| -CH₃ (ring) | 2.2 - 2.5 | s (singlet) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears at a characteristic chemical shift between 190 and 200 ppm. The aromatic carbons will resonate in the region of 110-160 ppm, with the carbon attached to the electron-donating dimethylamino group appearing more upfield compared to the others. The methyl carbon on the ring will have a signal around 20-25 ppm, while the carbons of the dimethylamino group will be found in the 40-45 ppm range.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 190 - 200 |
| Aromatic C | 110 - 160 |
| -CH₃ (ring) | 20 - 25 |
Two-Dimensional (2D) NMR Experiments for Structural Elucidation
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, 2D NMR experiments such as COSY, HSQC, and HMBC are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled aromatic protons, helping to delineate their positions relative to each other.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal and do the same for the methyl and dimethylamino groups.
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
In the FT-IR spectrum of this compound, the most prominent band would be the strong C=O stretching vibration of the aldehyde group, typically appearing in the region of 1680-1700 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl groups would be observed around 2900-3100 cm⁻¹. The C-N stretching of the dimethylamino group would likely appear in the 1350-1250 cm⁻¹ region. A study on the closely related 2,5-dimethylbenzaldehyde (B165460) reported the C=O stretching frequency at 1705 cm⁻¹ in the liquid phase IR spectrum.
Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. For 2,5-dimethylbenzaldehyde, Raman bands were observed and assigned to various ring and substituent vibrations. By analogy, this compound would exhibit characteristic Raman signals for the substituted benzene ring.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde | C=O stretch | 1680 - 1700 |
| Aromatic/Alkyl | C-H stretch | 2900 - 3100 |
| Aromatic | C=C stretch | 1450 - 1600 |
Mass Spectrometry (HRMS, GC-MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion of this compound (C₁₀H₁₃NO), allowing for the unambiguous determination of its elemental composition. The calculated exact mass is a critical piece of data for confirming the identity of a newly synthesized or isolated compound.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would show a single peak for pure this compound, and the corresponding mass spectrum would exhibit characteristic fragmentation patterns. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical (M-1) to form a stable acylium ion, and the loss of the formyl group (-CHO, M-29). The presence of the dimethylamino group would also influence the fragmentation, potentially leading to fragments resulting from cleavage of the C-N bond.
Electronic Absorption and Emission Spectroscopy
UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show strong absorption in the UV region. The presence of the electron-donating dimethylamino group and the electron-withdrawing aldehyde group, which are in conjugation with the aromatic ring, would likely lead to absorption bands at longer wavelengths compared to unsubstituted benzene. The absorption spectrum of the related p-dimethylaminobenzaldehyde shows a strong absorption maximum. The exact position of the absorption maxima for this compound would be influenced by the specific substitution pattern and the solvent used for the measurement.
Fluorescence or emission spectroscopy can provide further insights into the electronic structure and excited state properties. Depending on its molecular structure and rigidity, this compound may exhibit fluorescence upon excitation at an appropriate wavelength. The emission spectrum, if observed, would be at a longer wavelength than the absorption spectrum (Stokes shift) and its characteristics would also be solvent-dependent.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the molecular structure and properties of organic compounds from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed insights into the electronic nature of molecules.
Density Functional Theory (DFT) Studies for Ground State Geometries
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach for optimizing molecular geometries and predicting a variety of molecular properties. For a molecule like 2-(Dimethylamino)-5-methylbenzaldehyde, a DFT study would typically be initiated by constructing an initial 3D model of the molecule. This structure would then be subjected to a geometry optimization calculation.
This process systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation, which corresponds to the most stable structure of the molecule in its electronic ground state. A common combination of a functional and a basis set for such a calculation on an organic molecule would be B3LYP with a 6-311++G(d,p) basis set. The B3LYP functional is a hybrid functional that has been shown to provide a good balance of accuracy and computational cost for a wide range of systems. The 6-311++G(d,p) basis set is a flexible basis set that includes diffuse functions (++) to better describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
The output of such a calculation would be a set of optimized Cartesian coordinates for all atoms in the molecule, from which precise bond lengths and angles can be determined. For instance, in related substituted benzaldehydes, DFT calculations have been used to explore the rotational barriers of the formyl group and the effects of substituents on the geometry of the benzene (B151609) ring. researchgate.net
Ab Initio Methods for Electronic Structure
Ab initio (from the beginning) methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods can be more computationally demanding than DFT but can also offer higher accuracy for certain properties. The Hartree-Fock (HF) method is the simplest ab initio method, but it does not account for electron correlation.
More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF method to include electron correlation effects. An MP2 calculation, for example, could provide a more accurate description of the electronic structure and energies of this compound compared to HF. These methods are particularly useful for benchmarking the results obtained from DFT calculations and for studying systems where electron correlation plays a crucial role. Studies on similar molecules have shown that MP2 and B3LYP levels of theory often provide the best agreement with experimental data for geometric parameters.
Electronic Structure and Reactivity Descriptors
From the wave function or electron density obtained from quantum chemical calculations, a variety of descriptors can be calculated to understand the electronic structure and predict the reactivity of a molecule.
Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the chemical reactivity and kinetic stability of a molecule.
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating dimethylamino group and the electron-withdrawing aldehyde group are expected to influence the energies of the frontier orbitals significantly. This would likely lead to a smaller HOMO-LUMO gap compared to unsubstituted benzaldehyde (B42025), indicating higher reactivity. The analysis of FMOs is a standard component of computational studies on substituted aromatic compounds. rsc.org
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution in a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.
Typically, red regions indicate negative electrostatic potential and are associated with sites for electrophilic attack, while blue regions indicate positive electrostatic potential and are sites for nucleophilic attack. For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the aldehyde group, making it a likely site for protonation or interaction with electrophiles. Conversely, regions of positive potential might be found around the hydrogen atoms of the methyl and dimethylamino groups.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical tool that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. NBO analysis can be used to understand delocalization effects, hyperconjugative interactions, and charge transfer within a molecule.
Charge Transfer Parameter Determinations
The electronic character of this compound is dominated by the interplay between the electron-donating dimethylamino group and the electron-withdrawing benzaldehyde moiety. This donor-acceptor arrangement facilitates intramolecular charge transfer (ICT), a process fundamental to its photophysical properties. Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying the parameters that govern this charge transfer.
Another critical parameter is the charge-transfer distance, which represents the spatial separation between the centers of the donated and accepted charge. This parameter is crucial for understanding the efficiency of the ICT process. In a series of donor-bridge-acceptor compounds, it has been shown that the electron-transfer rate can counterintuitively increase with an extended donor-acceptor distance, highlighting the complexity of these interactions. researchgate.net The charge-transfer distance and the amount of transferred charge are intrinsically linked to the molecular geometry and the electronic coupling between the donor and acceptor groups.
For this compound, the charge transfer characteristics can be inferred from computational studies on similar molecules. For example, in donor-acceptor substituted pyrene (B120774) dyes, increasing the donor-acceptor distance has a noticeable effect on spectroscopic and molecular properties, including the ICT process. nih.gov
| Parameter | Method of Determination | Typical Values for Analogous Systems |
| Transferred Charge Amount | Quantum Theory of Atoms in Molecules (QTAIM) analysis of calculated wavefunctions. | Up to 0.08 e mdpi.com |
| Charge-Transfer Distance | Calculated from the spatial distribution of HOMO and LUMO. | Varies with molecular conformation and bridge length. researchgate.netnih.gov |
Mechanistic Studies and Reaction Pathway Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, allowing for the characterization of transient species such as intermediates and transition states that are often difficult to observe experimentally.
Computational Elucidation of Reaction Intermediates and Transition States
Reaction intermediates are transient molecular entities that are formed from reactants and react further to form products. wikipedia.org Transition states, on the other hand, are high-energy configurations along the reaction coordinate that separate reactants and products or intermediates. libretexts.org Computational methods can map out the potential energy surface of a reaction, identifying the structures and energies of these fleeting species.
For reactions involving aminobenzaldehydes, such as aldol (B89426) reactions, computational studies have been instrumental in understanding the mechanism. nih.gov For example, in amine-catalyzed aldol reactions, density functional theory (B3LYP/6-31G*) has been used to explore the mechanisms, transition states, and stereochemistries. nih.gov These studies reveal the crucial role of hydrogen bonding and charge stabilization in lowering activation energies. nih.gov While a specific study on this compound is not available, the principles derived from these investigations on related systems are applicable. The presence of the dimethylamino group can influence the stability of intermediates and the energy of transition states in various reactions.
Photoinduced Proton Transfer (PT) and Intramolecular Charge Transfer (ICT) Mechanisms
The photophysics of donor-acceptor substituted aromatic compounds are often governed by a competition between different excited-state relaxation pathways, including photoinduced proton transfer (PT) and intramolecular charge transfer (ICT). A study on the closely related molecule 4-dimethylamino-2-hydroxy-benzaldehyde (DMAHBA) using TDDFT calculations, picosecond transient absorption, and time-resolved fluorescence provides significant insights. acs.org
In nonpolar solvents like n-hexane, the excited state dynamics of DMAHBA are dominated by an intramolecular proton transfer from the hydroxyl group to the carbonyl oxygen, forming a keto tautomer. acs.org The fluorescence observed originates from the ππ* state of this keto form. acs.org In contrast, in polar solvents such as acetonitrile, the transient absorption spectra show features characteristic of a highly polar twisted intramolecular charge transfer (TICT) state of the enol form. acs.org This TICT state is similar to that observed for 4-dimethylaminobenzaldehyde (DMABA). acs.org
These findings suggest that for a molecule like this compound, which lacks the hydroxyl group for proton transfer, the ICT mechanism is likely to be the dominant deactivation pathway for the excited state, especially in polar environments. The dimethylamino group acts as the electron donor and the benzaldehyde group as the acceptor. Upon photoexcitation, an electron is transferred from the dimethylamino group to the benzaldehyde moiety, leading to a highly polar excited state. This charge separation is often accompanied by a twisting of the dimethylamino group relative to the benzene ring to stabilize the charge-separated state, forming a TICT state.
Hydrogen Atom Transfer (HAT) Process Analysis
Hydrogen Atom Transfer (HAT) is a fundamental reaction involving the concerted movement of a proton and an electron from one atom to another. nih.gov It is a key step in many chemical and biological processes. The feasibility of a HAT reaction is governed by several factors, including the bond dissociation energies (BDEs) of the C-H bonds and the stability of the resulting radicals.
Computational studies can provide valuable information on the thermodynamics and kinetics of HAT processes. For aliphatic aldehydes, DFT calculations have been used to analyze the hydrogen-atom abstraction pathway. acs.org These studies show that the abstraction of an α-hydrogen atom from the aldehyde is a possible route for generating radicals. acs.org
Applications in Advanced Chemical Synthesis and Materials Science
Building Blocks for Organic Synthesis
As a functionalized aromatic aldehyde, this compound serves as a fundamental starting material in multi-step organic syntheses. The aldehyde group is a prime site for nucleophilic addition and condensation reactions, while the dimethylamino group profoundly influences the electronic properties of the molecule and its derivatives.
Precursors for Advanced Dye Molecules (e.g., Merocyanine (B1260669) Dyes)
2-(Dimethylamino)-5-methylbenzaldehyde is an ideal precursor for the synthesis of advanced dye molecules, particularly push-pull dyes like merocyanines. These dyes are characterized by an electron-donating moiety and an electron-accepting moiety connected by a π-conjugated bridge. In this context, the 2-(dimethylamino)-5-methylphenyl group functions as a potent electron donor.
The synthesis of such dyes is often achieved through condensation reactions. A primary method is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an "active methylene (B1212753) group" (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgsigmaaldrich.com In a typical synthesis, this compound would be reacted with an active methylene compound, such as a derivative of cyanoacetic acid or barbituric acid, in the presence of a weak base catalyst like piperidine. wikipedia.orgthermofisher.com This reaction constructs the essential π-conjugated system that connects the donor (the dimethylamino-benzaldehyde part) and acceptor fragments, leading to molecules with strong absorption in the visible spectrum. researchgate.net The resulting merocyanine dyes are of significant interest for applications in solar cells and nonlinear optics. researchgate.net
Development of Fluorescent Probes and Chemical Sensors
The inherent electronic properties of the dimethylamino-substituted aromatic ring make this compound a valuable scaffold for creating fluorescent probes and chemical sensors. The aldehyde group provides a convenient reactive handle to attach a binding site for a specific analyte (like a metal ion or an anion). The dimethylamino group, meanwhile, acts as part of the fluorophore, modulating the emission properties.
The general strategy involves a condensation reaction between the aldehyde and an amine-containing molecule that also includes a receptor for the target analyte. The resulting Schiff base product may be non-fluorescent or weakly fluorescent due to processes like photoinduced electron transfer (PET). Upon binding the target analyte, the electronic structure of the receptor is altered, which can inhibit PET and "turn on" a strong fluorescent signal. While specific research on this compound is not detailed, analogous structures like p-(dimethylamino)benzaldehyde have been successfully used to create selective fluorescent sensors for detecting iron (Fe³⁺) and copper (Cu²⁺) ions. researchgate.net Similarly, other benzaldehyde (B42025) derivatives have been employed to construct sensors for anions like fluoride (B91410) (F⁻) through Schiff base condensation reactions. nih.gov
Scaffold for Complex Molecular Architectures
The compound's rigid aromatic core and reactive aldehyde group allow it to serve as a foundational scaffold for building larger, more complex molecular structures, including novel heterocyclic systems and organized supramolecular assemblies.
Synthesis of Novel Heterocyclic and Polycyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and aldehydes are key starting materials for their synthesis. sigmaaldrich.com this compound can be used to construct a variety of heterocyclic rings through condensation reactions with binucleophiles. For example, reaction with a 1,2-diamine could lead to the formation of a seven-membered 1,3-diazepine ring system.
Furthermore, the Knoevenagel condensation, a reaction for which aldehydes are well-suited, is a component of several named reactions that produce heterocyclic systems, such as the Gewald reaction and the Feist–Benary furan (B31954) synthesis. wikipedia.org The aldehyde functional group provides a versatile entry point for cyclization cascades, enabling the construction of complex fused ring systems. Various building blocks can be used to generate diverse heterocyclic structures from common precursors. nih.govresearchgate.net
Construction of Supramolecular Assemblies
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound possesses several features that make it a candidate for use as a component in supramolecular assemblies. The planar, aromatic phenyl ring can participate in π-π stacking interactions, while the oxygen atom of the aldehyde group can act as a hydrogen bond acceptor. These interactions can be programmed to direct the self-assembly of molecules into well-defined architectures, a concept that has been explored for creating novel merocyanine dye assemblies. researchgate.net
Role in Optoelectronic Materials Development**
The development of organic optoelectronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic solar cells, relies on molecules with precisely tuned electronic properties. The strong electron-donating nature of the dimethylamino group, combined with the ability of the aldehyde to form extended π-conjugated systems, makes this compound a relevant building block in this field.
Condensation of the aldehyde with an electron-accepting or amine-containing molecule can create a push-pull system with a tailored energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, research on the related 4-(dimethylamino)benzaldehyde (B131446) has shown that its condensation with sulfonamide derivatives produces materials with wide bandgaps suitable for optoelectronic devices. edu.krd These properties are critical for applications in semiconductor devices and as transparent conductive oxides in solar cells. edu.krd The resulting charge-transfer characteristics are essential for the function of organic electronic materials.
Research Findings Summary
| Application Area | Key Role of this compound | Relevant Synthetic Reactions |
| Advanced Dye Synthesis | Serves as the electron-donor component in push-pull dyes. | Knoevenagel Condensation, Aldol (B89426) Condensation |
| Fluorescent Sensors | Provides a reactive aldehyde handle and an electron-donating fluorophore modulator. | Schiff Base Condensation |
| Heterocyclic Synthesis | Acts as a versatile precursor for cyclization reactions. | Condensation with Binucleophiles, Gewald Reaction |
| Optoelectronic Materials | Forms extended π-conjugated systems with tailored HOMO-LUMO gaps. | Condensation with Amino Compounds |
Exploration of this compound as a Ligand for Metal Ion Complexation and Coordination Chemistry
The utility of organic molecules as ligands in coordination chemistry is a cornerstone of inorganic and materials science. The specific functional groups on an organic scaffold dictate its ability to donate electron density to a metal center, thereby forming a coordination complex. The compound this compound possesses two potential donor sites: the nitrogen atom of the dimethylamino group and the oxygen atom of the aldehyde group. This structure suggests the potential for the molecule to act as a bidentate ligand, chelating to a metal ion to form a stable ring structure.
However, a review of available scientific literature indicates that this compound is not commonly employed directly as a primary ligand in metal ion complexation. Instead, its principal role in advanced chemical synthesis is that of a versatile building block for the creation of more elaborate and effective ligands, most notably through the formation of Schiff bases.
Schiff base ligands are synthesized through the condensation reaction of an aldehyde or ketone with a primary amine. The resulting imine (C=N) group, in conjunction with other donor atoms within the molecule, often exhibits enhanced coordinating ability compared to the precursor aldehyde. The literature extensively documents the complexation of various metal ions with Schiff bases derived from substituted benzaldehydes. For instance, Schiff base ligands derived from hydroxy-substituted benzaldehydes, such as 2-hydroxy-3-methoxy-5-methylbenzaldehyde, have been shown to form stable complexes with transition metals like manganese(III). In these documented cases, the ligand coordinates to the metal center through the imine nitrogen and the deprotonated hydroxyl group.
Future Research Trajectories and Interdisciplinary Opportunities
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of 2-(Dimethylamino)-5-methylbenzaldehyde and its derivatives is pivotal for their application in further research. While established methods for the formylation of electron-rich aromatic rings exist, future research can focus on developing more efficient, sustainable, and versatile synthetic strategies.
A primary and classical method for the synthesis of aminobenzaldehydes is the Vilsmeier-Haack reaction . organic-chemistry.orgwikipedia.org This reaction involves the formylation of an electron-rich arene, such as N,N-dimethyl-p-toluidine (the precursor to this compound), using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgorgsyn.org The reaction proceeds via an electrophilic aromatic substitution, where the electron-donating dimethylamino group directs the formylation to the ortho position. wikipedia.org Future research could focus on optimizing this reaction to improve yields, reduce the use of hazardous reagents, and explore alternative, greener solvents. Microwave-assisted Vilsmeier-Haack reactions, for instance, have been shown to dramatically reduce reaction times and improve yields for the synthesis of other aromatic aldehydes. researchgate.net
Another promising avenue is the exploration of ortho-lithiation strategies. This would involve the directed ortho-metalation of N,N-dimethyl-p-toluidine using a strong organolithium base, followed by quenching with a formylating agent like DMF. This approach offers high regioselectivity and could be adapted for the synthesis of a wider range of derivatives.
Furthermore, the development of catalytic methods, such as transition-metal-catalyzed C-H activation and formylation, represents a significant frontier. These methods could offer a more direct and atom-economical route to this compound and its analogues, avoiding the stoichiometric use of aggressive reagents.
The synthesis of derivatives, particularly Schiff bases , is also a crucial area of research. Schiff bases are formed by the condensation reaction between an aldehyde and a primary amine. nih.gov The reaction of this compound with various primary amines can lead to a diverse library of imine-containing compounds with tunable electronic and steric properties. core.ac.uknih.gov These Schiff bases can serve as ligands for metal complexes or as monomers for polymerization. cyberleninka.ruresearchgate.net Future work could explore novel catalytic systems for Schiff base formation and the synthesis of macrocyclic structures incorporating the this compound unit.
Advanced Spectroscopic Probes for Complex Chemical Systems
The inherent electronic properties of this compound make it and its derivatives excellent candidates for development as advanced spectroscopic probes. The presence of both a strong electron-donating group (-N(CH₃)₂) and an electron-withdrawing group (-CHO) can give rise to significant intramolecular charge transfer (ICT) upon photoexcitation, a key feature for many fluorescent probes.
A significant area of future research is the investigation of the solvatochromic properties of this compound and its derivatives. dntb.gov.ua Solvatochromism is the change in the color of a substance when it is dissolved in different solvents, which arises from differential solvation of the ground and excited electronic states. nih.gov Compounds exhibiting strong solvatochromism can be used to probe the polarity of their microenvironment. rsc.org By systematically studying the absorption and emission spectra of this compound in a range of solvents with varying polarity, it will be possible to quantify its solvatochromic behavior and establish its potential as a polarity sensor.
Building on this, the development of fluorescent probes for specific analytes is a major opportunity. The aldehyde group is a reactive site that can be used to selectively bind to certain molecules, such as amines or hydrazines, leading to a change in the fluorescence signal. mdpi.comresearchgate.net For example, the reaction of this compound with a non-fluorescent amine-containing molecule could lead to the formation of a highly fluorescent Schiff base, creating a "turn-on" fluorescent sensor. nih.gov Future research could focus on designing and synthesizing derivatives of this compound that can selectively detect biologically important species or environmental pollutants. The methyl group at the 5-position can be used to fine-tune the steric and electronic properties of the probe, potentially enhancing its selectivity and sensitivity.
The table below outlines potential areas for spectroscopic investigation and the expected outcomes.
| Spectroscopic Technique | Research Focus | Expected Outcome |
| UV-Vis & Fluorescence Spectroscopy | Investigation of solvatochromic shifts in various solvents. | Quantification of the compound's sensitivity to solvent polarity. |
| Time-Resolved Fluorescence | Measurement of fluorescence lifetimes in different environments. | Understanding of the excited-state dynamics and ICT processes. |
| Circular Dichroism | Study of chiral derivatives. | Development of probes for chiral recognition. |
Refinement of Computational Models for Predictive Organic Chemistry
Computational chemistry, particularly Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) modeling, offers powerful tools to predict and understand the behavior of molecules like this compound.
Future research should involve comprehensive DFT studies to elucidate the electronic structure, molecular geometry, and spectroscopic properties of this compound and its derivatives. nih.govnih.gov These calculations can provide insights into bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's conformation and reactivity. mdpi.com Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption and emission spectra, which can then be correlated with experimental data to validate the computational models. mdpi.com Such studies can also be used to understand the nature of the intramolecular charge transfer state and its role in the molecule's photophysical properties.
QSPR modeling represents another significant research trajectory. QSPR aims to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their observed activity or property. ksu.edu.sa For a series of derivatives of this compound, QSPR models could be developed to predict properties such as:
Reactivity: Predicting the rate constants for reactions such as Schiff base formation.
Spectroscopic Properties: Correlating structural features with absorption and emission wavelengths.
Material Properties: Predicting the thermal stability or nonlinear optical properties of polymers derived from these compounds.
The development of robust QSPR models requires a dataset of compounds with experimentally determined properties. Future work should therefore involve a synergistic approach, combining the synthesis and characterization of a library of this compound derivatives with computational modeling.
The following table summarizes key computational approaches and their potential applications.
| Computational Method | Research Application | Predicted Properties |
| Density Functional Theory (DFT) | Elucidation of ground and excited state electronic structures. | Molecular geometry, vibrational frequencies, HOMO-LUMO energies, Mulliken charges. |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis and fluorescence spectra. | Excitation energies, oscillator strengths, emission wavelengths. |
| Quantitative Structure-Property Relationship (QSPR) | Development of predictive models for various properties. | Reaction rates, spectroscopic shifts, material characteristics. |
Tailoring Structure-Property Relationships for Targeted Material Science Applications
The unique molecular structure of this compound makes it a promising building block for the synthesis of advanced materials with tailored properties.
One of the most promising areas is in the development of novel polymers . The aldehyde functionality can be used in condensation polymerization reactions with various co-monomers. For instance, the reaction with diamines would lead to the formation of poly(azomethine)s, also known as poly(Schiff base)s. nih.gov The incorporation of the this compound unit into the polymer backbone would impart specific electronic and optical properties. These polymers could have applications in areas such as:
Nonlinear Optics: The presence of a donor-acceptor system can lead to large second-order nonlinear optical responses, making these materials suitable for applications in optoelectronics.
Chemosensors: Polymers incorporating this moiety could be designed to act as chemosensors, where the binding of an analyte to the polymer matrix would induce a change in its optical or electronic properties.
Biocidal Materials: The immobilization of benzaldehyde (B42025) derivatives onto polymer backbones has been shown to impart antimicrobial properties.
The synthesis of Schiff base metal complexes is another important direction. cyberleninka.ru The imine nitrogen and potentially another donor atom from the amine reactant can coordinate to metal ions, forming stable complexes. nih.gov These complexes can exhibit interesting magnetic, catalytic, and photoluminescent properties. By carefully selecting the primary amine and the metal ion, the properties of the resulting complex can be fine-tuned.
The table below highlights potential material science applications and the key structural features of this compound that are relevant to each application.
| Material Application | Relevant Structural Feature | Potential Properties |
| Nonlinear Optical Materials | Donor-acceptor system (dimethylamino and aldehyde groups). | High second-order hyperpolarizability. |
| Chemosensory Polymers | Reactive aldehyde group for derivatization. | Selective binding and signal transduction. |
| Antimicrobial Polymers | Immobilized benzaldehyde moiety. | Inhibition of microbial growth. |
| Luminescent Metal Complexes | Schiff base derivatives as ligands. | Tunable emission and sensing capabilities. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(dimethylamino)-5-methylbenzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via formylation or alkylation of substituted benzaldehyde precursors. For example, analogous aldehydes like 5-chloro-2-methoxybenzaldehyde are synthesized using Vilsmeier-Haack formylation or Friedel-Crafts alkylation . Reaction optimization involves adjusting temperature (e.g., 0–60°C), solvent polarity (e.g., DMF vs. dichloromethane), and stoichiometric ratios of reagents (e.g., dimethylamine derivatives). Yield improvements (>70%) are achieved via controlled addition of acylating agents and inert atmospheres to prevent side reactions .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:
- ¹H NMR : Peaks at δ 9.8–10.2 ppm confirm the aldehyde proton, while dimethylamino groups appear as singlets near δ 2.8–3.2 ppm .
- ¹³C NMR : Carbonyl carbons resonate at δ 190–200 ppm, and aromatic carbons adjacent to dimethylamino groups show downfield shifts due to electron-donating effects .
- IR Spectroscopy : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (N-CH₃ stretch) confirm functional groups .
Q. How should this compound be handled to ensure laboratory safety?
- Methodological Answer :
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .
- Exposure Control : Use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, rinse with water for 15+ minutes and consult medical help if irritation persists .
- Waste Disposal : Treat as hazardous organic waste; incinerate in compliance with local regulations .
Advanced Research Questions
Q. How does the electron-donating dimethylamino group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The dimethylamino group activates the aromatic ring via resonance and inductive effects, directing electrophilic substitution to the para position. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) selectively functionalize the aldehyde-bearing carbon. Computational studies (DFT) reveal reduced activation energy (~15–20 kJ/mol) for intermediates compared to non-amino analogues . For regioselective modifications, protect the aldehyde with ethylene glycol before coupling .
Q. What experimental strategies resolve contradictions in reported reactivity of this compound with photoinitiators like diphenyliodonium hexafluorophosphate (DPI)?
- Methodological Answer : Conflicting data on DPI’s impact on polymerization efficiency (e.g., degree of conversion in resins) arise from amine concentration and solvent polarity. Systematic studies show:
- At 1:1 CQ/amine ratios, DPI increases conversion by 12–18% via radical scavenging .
- At 1:2 ratios, steric hindrance from the methyl group reduces DPI’s efficacy. Use UV-DSC or real-time FTIR to monitor kinetics and optimize initiator ratios .
Q. How can computational modeling predict the crystal packing and supramolecular interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model intermolecular hydrogen bonds between the aldehyde oxygen and adjacent amino groups. SHELX software refines X-ray diffraction data to identify π-π stacking (3.5–4.0 Å spacing) and C-H···O interactions, which stabilize monoclinic or orthorhombic lattices . Lattice energy minimization (Mackenzie method) predicts polymorphism risks in solvent-free crystallization .
Q. What are the ecological implications of this compound, and how can biodegradability be assessed?
- Methodological Answer : Limited ecotoxicity data necessitate OECD 301/302 tests:
- Ready Biodegradability : Use closed-bottle tests with activated sludge to measure BOD₅/COD ratios (>60% indicates rapid degradation) .
- Aquatic Toxicity : Perform Daphnia magna acute toxicity assays (EC₅₀ > 10 mg/L suggests low hazard) .
- Soil Mobility : Column chromatography with soil simulants (e.g., loam-sand mixtures) evaluates leaching potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
